molecular formula C12H19N5O2S B11458458 5,7-dimethyl-N-(2-methylbutan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

5,7-dimethyl-N-(2-methylbutan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

Cat. No.: B11458458
M. Wt: 297.38 g/mol
InChI Key: NHECSVOAKJBEFI-UHFFFAOYSA-N
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Description

5,7-dimethyl-N-(2-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-N-(2-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves a transamidation process followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring consistent yields, and maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-N-(2-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N-(2-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with molecular targets such as CDK2/cyclin A2. This interaction inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dimethyl-N-(2-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is unique due to its specific structural features and its potent dual activity against cancer cell lines and CDK2 . This makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C12H19N5O2S

Molecular Weight

297.38 g/mol

IUPAC Name

5,7-dimethyl-N-(2-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

InChI

InChI=1S/C12H19N5O2S/c1-6-12(4,5)16-20(18,19)11-14-10-13-8(2)7-9(3)17(10)15-11/h7,16H,6H2,1-5H3

InChI Key

NHECSVOAKJBEFI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NS(=O)(=O)C1=NN2C(=CC(=NC2=N1)C)C

Origin of Product

United States

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